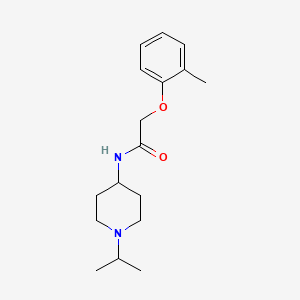
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential biomedical applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis, which may explain its potential use as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate in lab experiments is its diverse biological activities, which make it suitable for investigating a variety of cellular pathways. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of pure compound. One limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are many future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate. One direction is the investigation of its potential use as a therapeutic agent for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of its potential use as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, the potential use of this compound as an antimicrobial and antiviral agent should be further explored. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with even more potent biological activities.
Métodos De Síntesis
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate involves the reaction of 3-cyclohexen-1-ylmethylamine with 2-methoxybenzylchloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with oxalic acid to obtain the oxalate salt of the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for biomedical research.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-(2-methoxybenzyl)piperazine oxalate has been extensively studied for its potential biomedical applications. It has been shown to have anticancer, antiviral, and antimicrobial activities. This compound has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.C2H2O4/c1-22-19-10-6-5-9-18(19)16-21-13-11-20(12-14-21)15-17-7-3-2-4-8-17;3-1(4)2(5)6/h2-3,5-6,9-10,17H,4,7-8,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEPJNPVBPOJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5200380.png)

![3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5200388.png)
![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5200405.png)
![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5200448.png)
![5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200460.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5200465.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)